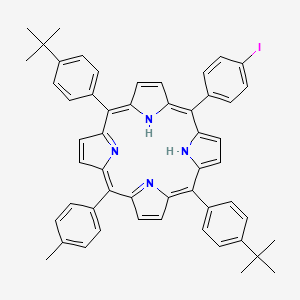
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. These compounds are known for their ability to coordinate metals and are used in various applications, including catalysis, photodynamic therapy, and as sensors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin typically involves the condensation of pyrrole with substituted benzaldehydes under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or chloroform, with a catalyst like trifluoroacetic acid. The resulting porphyrinogen is then oxidized to form the porphyrin.
Industrial Production Methods
Industrial production of such porphyrins may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing and temperature control. Purification steps such as column chromatography or recrystallization are used to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction can lead to the formation of porphyrin dianions.
Substitution: The iodine atom can be substituted with other groups via palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Porphyrin dications.
Reduction: Porphyrin dianions.
Substitution: Various substituted porphyrins depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin is used as a ligand in coordination chemistry. It can form complexes with various metals, which are studied for their catalytic properties.
Biology and Medicine
Porphyrins are explored for their use in photodynamic therapy (PDT) for cancer treatment. The compound can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry
In industry, porphyrins are used in the development of sensors for detecting gases and other substances. They are also used in the design of organic photovoltaic cells for solar energy conversion.
Wirkmechanismus
The mechanism of action of 5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin depends on its application. In photodynamic therapy, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that damage cellular components. In catalysis, the porphyrin-metal complex facilitates various chemical reactions by providing an active site for substrate binding and transformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylporphyrin (TPP): A widely studied porphyrin with four phenyl groups.
Heme: A naturally occurring porphyrin with an iron center, essential for oxygen transport in blood.
Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis.
Uniqueness
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin is unique due to its specific substituents, which can influence its chemical reactivity and physical properties. The presence of the iodine atom allows for further functionalization through substitution reactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
874948-43-3 |
|---|---|
Molekularformel |
C53H47IN4 |
Molekulargewicht |
866.9 g/mol |
IUPAC-Name |
10,20-bis(4-tert-butylphenyl)-5-(4-iodophenyl)-15-(4-methylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C53H47IN4/c1-32-8-10-33(11-9-32)48-40-24-26-42(55-40)49(34-12-18-37(19-13-34)52(2,3)4)44-28-30-46(57-44)51(36-16-22-39(54)23-17-36)47-31-29-45(58-47)50(43-27-25-41(48)56-43)35-14-20-38(21-15-35)53(5,6)7/h8-31,57-58H,1-7H3 |
InChI-Schlüssel |
WRJIBOHYXPSLNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)I)N4)C9=CC=C(C=C9)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


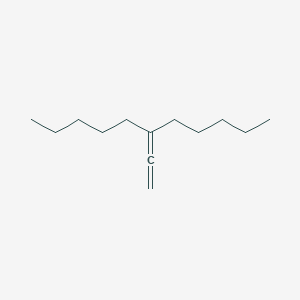
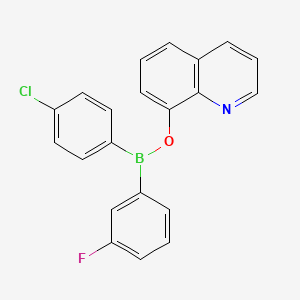

![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)
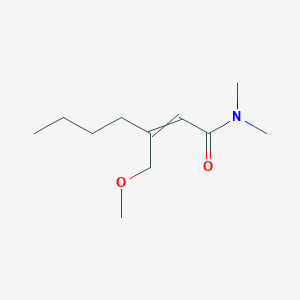


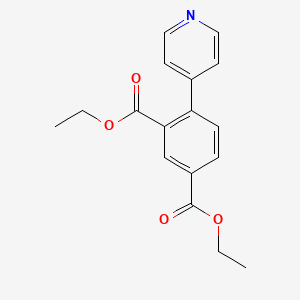
![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)
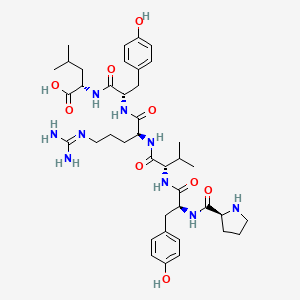

![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
